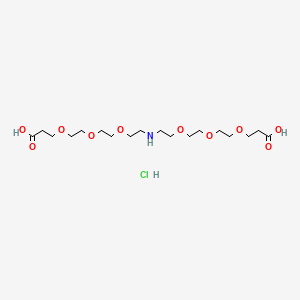

Nh-bis(peg3-acid) hydrochloride salt

Description

Overview of Poly(ethylene glycol) Linker Architectures: Linear, Branched, and Multi-Arm Design Considerations

The architecture of a PEG linker plays a crucial role in its function and application. The primary types of PEG linker architectures are linear, branched, and multi-arm designs.

Linear PEG Linkers: These are the most straightforward type of PEG linker, consisting of a single, straight chain of repeating ethylene (B1197577) oxide units. They are frequently used to create flexible, water-loving connections between molecules. In drug delivery systems, linear PEGs are employed to increase the solubility and circulation time of therapeutic agents.

Branched PEG Linkers: Unlike their linear counterparts, branched PEG linkers feature multiple PEG arms extending from a central core. broadpharm.com This structure can lead to a higher molecular weight and increased functionality. Branched PEGs are instrumental in creating multivalent compounds, which can bind to multiple targets simultaneously. precisepeg.com They are also used to improve the pharmacokinetic properties of drugs by reducing their clearance by the kidneys and recognition by the immune system.

Multi-Arm PEG Linkers: These are a more complex form of branched PEGs, possessing three or more arms. sigmaaldrich.com Multi-arm PEGs are key components in the formation of hydrogels and other biomaterials. sigmaaldrich.com Their multiple attachment points are advantageous in applications such as drug delivery, tissue engineering, and modifying surfaces. sigmaaldrich.com

The design of these architectures can be further categorized by the reactivity of their end groups:

Homobifunctional PEG Linkers: These linkers have the same functional group at both ends, enabling the cross-linking of identical or similar molecules. youtube.com

Heterobifunctional PEG Linkers: These possess different functional groups at each end, allowing for the specific conjugation of two different molecules. youtube.com This is particularly useful in targeted drug delivery.

Significance of Branched PEG Linkers in Enabling Multifunctional Conjugations in Chemical Biology

Branched PEG linkers have become particularly significant in the field of chemical biology, most notably in the development of antibody-drug conjugates (ADCs). broadpharm.comaxispharm.com ADCs are a class of therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that targets specific cancer cells. nih.gov

The use of branched PEG linkers in ADCs allows for a higher drug-to-antibody ratio (DAR), meaning more drug molecules can be attached to a single antibody without negatively affecting the antibody's natural properties. broadpharm.comaxispharm.com This increased payload capacity can lead to enhanced therapeutic efficacy. axispharm.com Furthermore, branched PEG linkers can improve the solubility of the ADC and reduce its tendency to aggregate, which are critical factors for its stability and performance in vivo. axispharm.comnih.gov

The "pendant" configuration of some branched linkers, where PEG chains are attached as side branches, has been shown to be particularly effective. nih.gov Studies have demonstrated that ADCs constructed with pendant PEG linkers exhibit improved stability and slower clearance rates from the body compared to those with linear linkers. nih.gov This highlights the importance of carefully considering the linker's architecture to achieve optimal ADC performance. nih.gov

Chemical Modularity and Versatility of PEG-based Scaffolds in Bioconjugation Methodologies

The chemical versatility of PEG-based scaffolds is a cornerstone of their utility in bioconjugation. nih.gov The terminal hydroxyl groups of the basic PEG structure can be modified to introduce a wide array of reactive functional groups. sigmaaldrich.com This modularity allows for the precise and efficient conjugation to various biomolecules through different chemical reactions. youtube.com

Some common functional groups incorporated into PEG linkers include:

NHS esters: These react with amine groups on proteins and peptides to form stable amide bonds. broadpharm.com

Maleimides: These are designed to specifically react with thiol groups, typically found in cysteine residues of proteins. precisepeg.com

Azides and Alkynes: These groups are used in "click chemistry," a set of highly efficient and specific reactions, to form stable triazole linkages. precisepeg.comnih.gov

Carboxylic Acids: These can be activated to react with primary amine groups, forming amide bonds. broadpharm.comaxispharm.com

This ability to tailor the reactive ends of the PEG linker provides researchers with a high degree of control over the conjugation process, enabling the creation of well-defined and functional bioconjugates for a vast range of applications, from targeted drug delivery to advanced diagnostics. precisepeg.comnih.gov

Contextualization of Nh-bis(PEG3-acid) Hydrochloride Salt as a Key Branched PEG Building Block

Within the diverse family of PEG linkers, This compound emerges as a significant branched building block. broadpharm.com This specific molecule features a central nitrogen atom from which two PEG3 (three ethylene glycol units) chains extend, each terminating in a carboxylic acid group. broadpharm.comaxispharm.com

This branched architecture, with its two carboxylic acid functionalities, makes it a valuable tool for creating multifunctional conjugates. axispharm.com The carboxylic acid groups can react with amine-containing molecules, such as proteins or peptides, in the presence of coupling agents to form stable amide bonds. axispharm.com This allows for the attachment of two molecules to a single point, facilitating the construction of complex molecular architectures.

The properties of this compound are summarized in the table below:

| Property | Value | Source |

| Chemical Formula | C18H35NO10 | broadpharm.comprecisepeg.com |

| Molecular Weight | 425.5 g/mol | broadpharm.comprecisepeg.comcd-bioparticles.net |

| Purity | >96% | precisepeg.com |

| CAS Number | 1814901-04-6 | broadpharm.comprecisepeg.comcd-bioparticles.net |

As a branched PEG linker, this compound offers the advantages of increased functionality and the potential to create multivalent systems, making it a key component in the toolbox of chemists and biologists working on advanced therapeutic and diagnostic agents. broadpharm.comprecisepeg.com

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO10.ClH/c20-17(21)1-5-24-9-13-28-15-11-26-7-3-19-4-8-27-12-16-29-14-10-25-6-2-18(22)23;/h19H,1-16H2,(H,20,21)(H,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKNMRZIJYUOPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCNCCOCCOCCOCCC(=O)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36ClNO10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Nh Bis Peg3 Acid Hydrochloride Salt

Synthetic Pathways for Branched Poly(ethylene glycol)-Acid Core Structures

The construction of a branched PEG architecture with a central nitrogen atom and terminal acid functionalities involves strategic synthetic design, primarily focusing on the introduction of PEG chains onto a core scaffold and the subsequent formation of the bis-acid termini.

Strategies for Introducing Poly(ethylene glycol) Chains

A common and effective strategy for creating a branched, N-centered PEG structure involves the use of an amino acid as the core branching unit. L-lysine, with its two primary amine groups (α and ε), serves as an excellent starting point for the synthesis of such branched structures.

One documented method involves the preparation of branched polyethylene (B3416737) glycol using a peptide grafting principle. google.com This approach utilizes lysine (B10760008) ethyl ester hydrochloride as the core. The two amino groups of lysine are reacted with carboxymethylated monomethoxypolyethylene glycol (mPEG-COOH). This reaction forms amide bonds between the mPEG chains and the lysine core, effectively introducing the PEG moieties. The use of a pre-functionalized PEG, such as mPEG-COOH, is a direct way to build the branched structure.

Another general strategy for introducing PEG chains is through the alkylation of an amine. wikipedia.orgyoutube.com This can be achieved by reacting a central amine-containing molecule with a PEG chain that has been functionalized with a good leaving group, such as a tosylate or a halide. google.comnih.gov For a structure like NH-bis(PEG3-acid), a central ammonia (B1221849) or primary amine could theoretically be di-alkylated with two equivalents of a PEG3-halide or PEG3-tosylate derivative. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts and achieving high yields of the desired secondary amine can be challenging. masterorganicchemistry.com

A more controlled and convergent approach involves the reductive coupling of a primary azide (B81097) with a bifunctional PEG-azide precursor. This method leads to a symmetrical dialkylamine with a central nitrogen atom and two PEG chains. rsc.org

Formation of the Bis-Acid Termini

The terminal carboxylic acid groups are typically introduced in a protected form and deprotected in the final steps of the synthesis. A prevalent method is the use of PEG chains with terminal ester groups. For instance, if the PEG chains are introduced via alkylation using a halo-PEG-ester, the resulting branched structure will have terminal ester functionalities. These esters can then be hydrolyzed to the corresponding carboxylic acids. Acid-catalyzed hydrolysis is a common method for this transformation. nih.govyoutube.com For example, a t-butyl ester can be cleaved under acidic conditions to yield the carboxylic acid. nih.gov

In the synthetic route utilizing a lysine core, the carboxylic acid of the lysine itself can be protected, for instance, as an ethyl ester. google.com The PEG chains that are coupled to the lysine amines would need to terminate in a group that can be converted to a carboxylic acid. A common precursor is a nitrile or an ester. The hydrolysis of these terminal groups would then yield the bis-acid structure.

Another approach is the direct oxidation of terminal hydroxyl groups of a branched diol-PEG to carboxylic acids. However, this method can sometimes be challenging to control and may lead to side products.

The table below summarizes some of the key synthetic strategies for forming the branched PEG-acid core.

| Strategy | Key Reagents and Steps | Advantages | Challenges |

| Lysine Core | Lysine ester, Carboxymethylated PEG, Coupling agents (DCC, NHS) | Utilizes a readily available and biocompatible core. google.comnih.gov | Requires protection/deprotection steps for the carboxylic acid groups. |

| Amine Alkylation | Central amine, PEG-halide/tosylate | Direct formation of the C-N bond. wikipedia.org | Potential for over-alkylation and formation of mixtures. masterorganicchemistry.com |

| Reductive Azide Dimerization | PEG-azide precursors, Reducing agent | Convergent and controlled synthesis of the secondary amine core. rsc.org | Requires synthesis of azide-functionalized PEG precursors. |

| Ester Hydrolysis | Branched PEG-diester, Acid or base | Common and effective method for deprotection. nih.govyoutube.com | Requires a precursor with ester termini. |

Functionalization Approaches for Amine and Carboxylic Acid Groups in PEG Linkers

The trifunctional nature of NH-bis(PEG3-acid) hydrochloride salt, with its central amine and two terminal carboxylic acids, allows for a variety of subsequent chemical modifications. These functional groups can be selectively reacted to attach different molecules, making these linkers valuable in constructing complex bioconjugates.

Activation of Carboxylic Acids for Amide Bond Formation (e.g., Carbodiimide (B86325) Coupling)

The two terminal carboxylic acid groups can be activated to react with primary amines to form stable amide bonds. A widely used method for this activation is carbodiimide coupling. nih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are employed to convert the carboxylic acid into a highly reactive O-acylisourea intermediate. nih.govgoogle.com

This intermediate is susceptible to nucleophilic attack by an amine. To improve the efficiency of the coupling reaction and to suppress side reactions, an additive such as N-hydroxysuccinimide (NHS) is often included. google.com The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester, which then reacts with the amine to form the desired amide bond. This two-step, one-pot procedure is one of the most common methods for conjugating carboxylic acids to amines.

The general reaction scheme is as follows:

R-COOH + Carbodiimide → R-CO-O-C(=NR')NHR' (O-acylisourea intermediate)

R-CO-O-C(=NR')NHR' + NHS → R-CO-NHS (NHS ester) + Urea byproduct

R-CO-NHS + R''-NH₂ → R-CO-NH-R'' + NHS

This method is highly versatile and is used in a wide range of applications, from peptide synthesis to the attachment of small molecules or proteins to the PEG linker.

Reactivity of Amine Groups with Activated Esters (e.g., N-Hydroxysuccinimide Esters)

The central secondary amine of the NH-bis(PEG3-acid) core is a nucleophile and can react with various electrophilic reagents. A particularly common and efficient reaction is the acylation with an N-hydroxysuccinimide (NHS) ester. NHS esters are widely used "amine-reactive" chemical groups.

NHS esters react with primary and secondary amines under mild conditions, typically at a pH range of 7 to 9, to form a stable amide bond. nih.gov The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the displacement of the NHS leaving group.

This reaction is highly specific for amines and is a cornerstone of bioconjugation chemistry. It allows for the attachment of a wide variety of molecules, such as proteins, peptides, or fluorescent dyes that have been pre-functionalized with an NHS ester, to the central nitrogen of the branched PEG linker.

The table below details the functionalization approaches for the amine and carboxylic acid groups.

| Functional Group | Reaction Type | Reagents | Resulting Linkage |

| Carboxylic Acid | Amide Bond Formation | Amine, EDC/DCC, NHS | Amide |

| Amine | Acylation | NHS Ester | Amide |

Synthesis of Related Bifunctional and Trifunctional Branched PEG Linker Analogues

The synthetic principles used for this compound can be extended to create a variety of related bifunctional and trifunctional branched PEG linkers with different functionalities and PEG chain lengths.

Bifunctional branched linkers can be designed with two different reactive groups. For example, a branched PEG linker could possess a terminal amine and a terminal alkyne, allowing for orthogonal conjugation reactions such as NHS ester chemistry and "click" chemistry. The synthesis of such heterobifunctional linkers often involves a desymmetrization strategy of a symmetrical starting material. nih.gov

Trifunctional linkers, like the title compound, offer multiple points of attachment. Variations can be introduced by changing the length of the PEG chains (e.g., using PEG4, PEG8, etc.) or by altering the terminal functional groups. For instance, one of the carboxylic acid groups could be replaced with another functional group, such as a maleimide (B117702) for reaction with thiols, or an azide for click chemistry.

A convergent synthetic pathway has been developed to access trifunctional oligoethyleneglycol-amine linkers by the reductive coupling of a primary azide to bifunctional oligo(ethylene glycol)-azide precursors. rsc.org This method yields symmetrical dialkylamines with a central nitrogen and two identical terminal functional groups. These trifunctional linkers can then be used to construct branched multifunctional PEG dendrons. rsc.org

Furthermore, the use of different amino acid cores can lead to a variety of branched PEG structures. For example, aspartic acid or glutamic acid could be used to create linkers with different spacing and geometries.

The development of these diverse branched PEG linkers is driven by the need for sophisticated molecular architectures in areas such as antibody-drug conjugates (ADCs), where precise control over drug-to-antibody ratio (DAR) and linker chemistry is crucial. nih.gov

Preparation of Azide-Terminated Branched PEG Derivatives for Biorthogonal Reactions

The conversion of the carboxylic acid groups of Nh-bis(PEG3-acid) into azide functionalities is a key transformation for enabling click chemistry applications. google.com The resulting diazide derivative, featuring a central secondary amine, can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions for the construction of complex molecular architectures, such as those used in Proteolysis Targeting Chimeras (PROTACs). broadpharm.combroadpharm.com

A common strategy to introduce a terminal azide group is through the conversion of a carboxylic acid to an amide, followed by further functionalization. This typically involves a two-step process:

Amidation: The carboxylic acid groups of Nh-bis(PEG3-acid) are first coupled with a small molecule containing both an amine and a protected or precursor azide functionality. For instance, a reaction with an amino-alkyne followed by conversion to an azide, or more directly with an amino-azide compound like 1-amino-3-azidopropane. This amide bond formation is typically facilitated by standard peptide coupling reagents.

Azidation: If a precursor is used, a subsequent reaction installs the azide. A more direct approach involves converting the terminal hydroxyl groups of a related precursor, such as the corresponding diol, into azides. This is often achieved via a two-step process involving mesylation or tosylation of the hydroxyl groups, followed by nucleophilic substitution with sodium azide. google.com

A plausible synthetic route starting from a precursor diol would involve the following steps, as generalized from patent literature on the synthesis of azide-terminated polyethers. google.com

Table 1: Representative Reaction Scheme for Azide-Termination of a Branched PEG-diol Precursor

| Step | Reagent/Condition | Purpose | Potential Outcome |

| 1 | Methanesulfonyl chloride, Triethylamine, Dichloromethane | Conversion of terminal hydroxyl groups to mesylates | Formation of a bis-mesylated PEG intermediate. |

| 2 | Sodium azide, Dimethylformamide, Heat | Nucleophilic substitution of mesylates with azide | Formation of the final Nh-bis(PEG3-azide) product. |

The resulting NH-bis(PEG3-azide) is a click chemistry reagent with a central amino group that can further react with entities like carboxylic acids or activated NHS esters. broadpharm.comjustia.com This trifunctional nature allows for the creation of branched structures where two arms can be conjugated via click chemistry and the central core can be attached to another molecule. broadpharm.com

Synthesis of Amino-PEG-Acid Branched Linkers

The parent compound, this compound, is itself an amino-PEG-acid branched linker. creative-biolabs.com The structure consists of a central secondary amine which serves as the branch point, and two PEGylated arms, each terminating in a carboxylic acid. This structure is valuable for applications where two acidic functionalities are required for conjugation, for example, to two separate amine-containing molecules, while the central amine is available for reaction with an activated ester.

The synthesis of such trifunctional oligoethyleneglycol-amine linkers can be achieved through various routes. One established method involves the reductive coupling of a primary azide with a bifunctional OEG-azide precursor. This convergent pathway yields a symmetrical dialkylamine with two terminal functional groups and a central nitrogen atom.

Another related derivative is N-(Amino-PEG3)-N-bis(PEG3-acid), where an additional amino-PEGylated chain is attached to the central nitrogen of a bis-acid scaffold. medchemexpress.com This creates a more complex branched structure with one amine and two acid termini, all extended by PEG chains. The synthesis of such a molecule would involve the reaction of a primary amine-containing PEG reagent with a suitable bis-acid precursor.

Table 2: Key Characteristics of Amino-PEG-Acid Branched Linkers

| Compound Name | Key Functional Groups | Structural Feature |

| Nh-bis(PEG3-acid) | 1 Secondary Amine, 2 Carboxylic Acids | Symmetrical branched linker with a central nitrogen. |

| N-(Amino-PEG3)-N-bis(PEG3-acid) | 1 Primary Amine, 2 Carboxylic Acids | Asymmetrical branched linker with three distinct PEGylated arms. |

These linkers are particularly useful in the construction of antibody-drug conjugates (ADCs) and other complex bioconjugates where precise control over the architecture and spacing of conjugated molecules is crucial. broadpharm.com

Development of N-Hydroxysuccinimide Ester Activated Branched PEG Constructs

To facilitate efficient conjugation to primary amines on biomolecules such as proteins and peptides, the terminal carboxylic acid groups of Nh-bis(PEG3-acid) can be activated as N-hydroxysuccinimide (NHS) esters. cd-bioparticles.net This reaction converts the relatively unreactive carboxylic acids into highly reactive esters that readily form stable amide bonds with amines under physiological or slightly basic pH conditions. creative-biolabs.com

The synthesis of a bis-NHS ester from Nh-bis(PEG3-acid) is typically a one-step reaction using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide. The central amine of the starting material would need to be protected (e.g., with a Boc or Cbz group) prior to the NHS activation to prevent self-reaction, and subsequently deprotected if a free amine is desired in the final construct.

A related and highly useful derivative is N-(NHS-PEG3)-N-bis(PEG3-azide). broadpharm.com This heterobifunctional branched linker contains a single NHS ester for amine conjugation and two terminal azides for click chemistry. medchemexpress.com The synthesis of this molecule would start from a precursor like N-(acid-PEG3)-N-bis(PEG3-azide), which possesses a single carboxylic acid and two azide groups. broadpharm.comconju-probe.com The terminal carboxylic acid of this precursor is then activated with NHS using standard carbodiimide chemistry.

Table 3: General Protocol for NHS Ester Activation of a PEG-Acid

| Step | Reagents | Solvent | Typical Conditions | Purpose |

| 1 | PEG-carboxylic acid, N-Hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) | Room temperature, 2-4 hours | Activation of the carboxylic acid to form a reactive NHS ester. |

| 2 | Purification | Chromatography or precipitation | Varies depending on the product's properties | Isolation of the purified PEG-NHS ester. |

The resulting NHS-activated branched linkers are powerful tools for creating well-defined, multi-component bioconjugates. The ability to combine amine-reactive chemistry with biorthogonal click chemistry in a single molecule offers significant versatility in the design of targeted therapeutics and diagnostic agents.

Advanced Bioconjugation Strategies Utilizing Nh Bis Peg3 Acid Hydrochloride Salt and Its Derivatives

Covalent Coupling in Protein and Peptide Chemical Modification

The modification of proteins and peptides is a cornerstone of bioconjugation, enabling the development of therapeutic proteins with enhanced properties, diagnostic reagents, and tools for fundamental biological research. Nh-bis(PEG3-acid) hydrochloride salt provides a platform for such modifications through the reactivity of its carboxylic acid and secondary amine functionalities.

Conjugation to Primary Amines (e.g., Lysine (B10760008) Residues, N-termini) via Amide Formation

The most common strategy for protein and peptide modification involves targeting the primary amines of lysine residues and the N-terminus. The two terminal carboxylic acid groups of this compound can be readily coupled to these primary amines to form stable amide bonds. precisepeg.comnih.gov This reaction is typically facilitated by the use of carbodiimide (B86325) activators, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS) or other additives to enhance efficiency and minimize side reactions. precisepeg.com

The general reaction scheme involves the activation of the carboxylic acid groups to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the primary amines on the protein surface. The branched nature of Nh-bis(PEG3-acid) allows for the attachment of two separate protein or peptide molecules to a single linker, or the introduction of two points of attachment to a single protein, potentially influencing its conformation and stability. The secondary amine of the linker can also be reacted with activated esters, such as NHS esters, providing an additional point for conjugation. researchgate.netpurepeg.com

Table 1: General Research Findings on Amide Bond Formation with this compound

| Parameter | Finding | Source(s) |

| Reaction Principle | The carboxylic acid groups react with primary amines to form stable amide bonds. | precisepeg.comnih.gov |

| Activation | Requires activation of the carboxylic acid, commonly with EDC and NHS. | precisepeg.comnih.gov |

| Versatility | The secondary amine offers an additional site for conjugation with activated esters. | researchgate.netpurepeg.com |

| Application | Enables the creation of protein-protein conjugates or multi-point attachment to a single protein. |

Site-Selective Bioconjugation Approaches for Defined Conjugates

A significant challenge in protein modification is achieving site-selectivity to produce homogeneous conjugates with well-defined properties. The random conjugation to multiple lysine residues can lead to a heterogeneous mixture of products with varying efficacy and pharmacokinetic profiles. nih.gov Strategies to achieve site-selective modification using linkers like this compound often exploit the differential reactivity of the N-terminal α-amine compared to the ε-amines of lysine residues. nih.gov

The pKa of the N-terminal α-amine is typically lower (around 7.8) than that of lysine ε-amines (around 10.5). nih.gov By carefully controlling the reaction pH to a slightly acidic or neutral range (pH 7-7.5), the N-terminal amine can be preferentially deprotonated and thus more nucleophilic, favoring its reaction with the activated carboxylic acids of the linker. nih.gov This pH-controlled strategy allows for the directed conjugation to the N-terminus, resulting in a more homogeneous product. nih.gov

Furthermore, the use of branched linkers, such as derivatives of Nh-bis(PEG3-acid), is instrumental in creating conjugates with a higher drug-to-antibody ratio (DAR) in a site-specific manner. nih.govrsc.org For instance, a symmetric linker, PEG4-N-bis(PEG4-acid), a close analog of the subject compound, was recently utilized in the synthesis of a bispecific radiotracer for prostate cancer diagnosis. acs.org This linker connected a fibroblast activation protein (FAP)-targeting ligand and a prostate-specific membrane antigen (PSMA)-targeting motif to a chelator, demonstrating the utility of such branched structures in creating multifunctional therapeutic and diagnostic agents. acs.org The study highlighted that the three PEG4 chains improved tumor uptake and in vivo metabolic properties. acs.org

Application in Nucleic Acid Chemical Modification (excluding delivery systems)

The chemical modification of nucleic acids, such as oligonucleotides, is crucial for enhancing their therapeutic potential by improving their stability, bioavailability, and target affinity. nih.govrsc.org While direct research articles detailing the use of this compound for nucleic acid modification are scarce, the principles of its reactivity suggest its applicability in this area.

Amine-modified oligonucleotides, which can be synthesized with primary amine groups at either the 3' or 5' terminus or internally, are common starting points for conjugation. researchgate.net The carboxylic acid groups of this compound can be coupled to these amines using the same carbodiimide chemistry employed for protein modification, forming stable amide linkages. precisepeg.com This would allow for the attachment of other molecules, such as fluorescent dyes or other oligonucleotides, to the nucleic acid via the linker.

The use of PEG linkers in oligonucleotide modification has been shown to be beneficial. nih.gov PEGylation can increase the solubility and in vivo circulation time of oligonucleotides. researchgate.net Branched PEG architectures, in particular, have been shown to offer superior properties in terms of cellular uptake and efficacy. nih.gov Therefore, a branched linker like this compound could be a valuable tool for creating more complex and effective oligonucleotide-based therapeutics and diagnostics.

Integration into Polymer Functionalization and Material Science

The unique structural features of this compound also lend themselves to applications in polymer and material science, where the precise control of surface properties and scaffold functionality is paramount.

Development of Functionalized Polymer Scaffolds

Polymer scaffolds are widely used in tissue engineering and regenerative medicine to provide a temporary three-dimensional structure that supports cell growth and tissue formation. nih.gov The surface properties of these scaffolds are critical for cell adhesion, proliferation, and differentiation. This compound can be used to functionalize these scaffolds, introducing carboxylic acid groups onto the polymer surface.

This can be achieved by covalently attaching the linker's central amine to a reactive polymer backbone or by incorporating it during the polymerization process. nih.gov The resulting carboxylated surface can then be used to immobilize bioactive molecules, such as growth factors or adhesion peptides containing primary amines, through amide bond formation. nih.gov The PEG spacers would provide a flexible and hydrophilic interface, potentially improving the bioactivity of the immobilized molecules. The bifunctional nature of the linker's acid groups allows for the attachment of two different biomolecules, enabling the creation of scaffolds with dual functionalities.

Surface Modification for Self-Assembled Monolayers (SAMs) in Chemical Systems

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface, providing a powerful method for tailoring surface properties at the nanoscale. nih.govjemds.com this compound can be utilized in the formation of mixed SAMs on amine-reactive surfaces.

For instance, a substrate with a primary amine-terminated surface could be functionalized with this compound by reacting the linker's secondary amine. The two terminal carboxylic acid groups would then be exposed on the surface. These acidic functionalities can alter the surface charge and wettability, and can also serve as anchor points for the subsequent covalent attachment of other molecules through carbodiimide chemistry. nih.gov This approach allows for the creation of well-defined, functional surfaces with applications in biosensors, microarrays, and biocompatible coatings. nih.govresearchgate.net The PEG chains in the linker would also contribute to reducing non-specific protein adsorption, a desirable property in many biomedical applications. nih.gov

Mechanistic and Applied Research in Proteolysis Targeting Chimeras Protacs

Design Principles of Branched Poly(ethylene glycol) Linkers in PROTAC Development

The design of a PROTAC linker is a critical determinant of the final molecule's efficacy. The linker connects a ligand for an E3 ubiquitin ligase to another ligand for a target protein, and its composition and structure heavily influence the properties of the resulting PROTAC. biochempeg.com Poly(ethylene glycol) (PEG) chains are frequently incorporated into PROTAC linkers due to several advantageous properties. biochempeg.combroadpharm.com

The primary benefits of using PEG-based linkers, such as those derived from Nh-bis(peg3-acid) hydrochloride salt, include:

Increased Hydrophilicity: The ether oxygens in the PEG backbone enhance the water solubility of the PROTAC molecule. biochempeg.com This can be crucial for improving the pharmacokinetic profile of often large and hydrophobic PROTAC molecules.

Biocompatibility: PEG is generally considered biocompatible and non-immunogenic. nih.gov

Tunable Length: The number of PEG units can be systematically varied to optimize the distance between the E3 ligase and the target protein, a critical factor for efficient ternary complex formation and subsequent protein degradation. biochempeg.com

Branched linkers, a category to which this compound belongs, offer additional design possibilities. They can provide a more rigid and defined spatial orientation of the two ligands compared to their linear counterparts. This can be advantageous in pre-organizing the PROTAC for optimal binding to both the E3 ligase and the target protein. Furthermore, branched structures can be used to create multi-arm PROTACs or to attach other functional moieties. broadpharm.com

Strategies for Connecting E3 Ubiquitin Ligase Ligands and Target Protein Binders

The structure of this compound, featuring a central secondary amine and two terminal carboxylic acid groups, provides clear chemical handles for conjugation. The general strategy for incorporating such a linker into a PROTAC would involve standard amide bond formation reactions.

Typically, the synthesis would proceed in a stepwise manner:

One of the carboxylic acid groups of the linker would be activated (e.g., using a coupling agent like HATU or EDC) and reacted with an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon (CRBN) or a VHL ligand).

Following purification, the second carboxylic acid group would be similarly activated and reacted with an amine-functionalized ligand for the target protein of interest.

Alternatively, the central amine of the linker could be used as a nucleophile to react with an activated functional group on a pre-formed ligand.

The choice of which ligand to attach to which arm of the branched linker would depend on the specific structural requirements for optimal ternary complex formation for a given E3 ligase-target protein pair. The commercial availability of such bifunctional linkers is intended to facilitate the rapid assembly of PROTAC libraries for screening and optimization. biochempeg.com

Investigation of Linker Impact on Ternary Complex Formation Dynamics and Efficiency

The formation of a stable and productive ternary complex, consisting of the PROTAC, the target protein, and an E3 ligase, is a prerequisite for successful protein degradation. nih.gov The linker plays a crucial role in the thermodynamics and kinetics of this process. While no specific data exists for this compound, the principles governing PEG linkers are well-established.

The flexibility and length of the linker directly impact the stability of the ternary complex. researchgate.net A linker that is too short may cause steric clashes between the two proteins, preventing the formation of a stable complex. Conversely, a linker that is too long may lead to excessive conformational flexibility, resulting in an entropic penalty for complex formation and potentially non-productive binding geometries. nih.gov Computational modeling and biophysical techniques are often employed to understand and predict these interactions. nih.govnih.govarxiv.org The branched nature of a linker like Nh-bis(peg3-acid) could, in theory, constrain the conformational freedom and favor a more productive ternary complex geometry.

Exploring the Role of Linker Length and Flexibility in Targeted Protein Degradation Mechanisms (non-clinical)

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context. The length and flexibility of the linker are paramount in this process. Studies have shown that for a given E3 ligase and target protein pair, there is often an optimal linker length for maximal degradation. nih.gov

For instance, research on other PROTAC systems has demonstrated that even subtle changes in the number of PEG units can dramatically alter the degradation efficiency (DC50) and the maximum level of degradation (Dmax). nih.gov This is because the linker must correctly position the target protein relative to the E3 ligase to allow for the efficient transfer of ubiquitin to accessible lysine (B10760008) residues on the target's surface.

Contribution to Antibody Drug Conjugate Adc Linker Design Research Non Clinical Focus

Enhancement of Drug-to-Antibody Ratio (DAR) through Branched Linker Design

A primary objective in ADC research is to achieve a high drug-to-antibody ratio (DAR) to maximize the therapeutic payload delivered to target cancer cells. However, increasing the DAR with traditional linear linkers can lead to issues with hydrophobicity and aggregation, which can negatively impact the ADC's performance. openpr.commdpi.com Branched linkers provide a structural solution to this challenge.

The design of branched linkers, sometimes referred to as "hydra linkers," allows for the attachment of multiple payload molecules to a single conjugation site on the antibody. creative-biolabs.com This multi-loading approach enables the creation of ADCs with higher DAR values (e.g., 6 or 8) without requiring extensive chemical or enzymatic modification of the antibody itself. creative-biolabs.comresearchgate.net By utilizing a branched structure, researchers can increase the potency of the ADC, which is particularly beneficial when using payloads with lower cytotoxicity. researchgate.net Research into various branched linker designs has shown that this strategy can successfully yield ADCs with a DAR of four, six, or even eight. researchgate.netfrontiersin.org

Key Features of Branched Linkers for High DAR:

| Feature | Description | Research Finding |

| Multi-Payload Attachment | The branched structure provides multiple attachment points for drug molecules at a single linker conjugation site on the antibody. creative-biolabs.com | Enables the generation of homogeneous ADCs with a high DAR of 8 from non-engineered antibodies. nih.gov |

| Increased Potency | Higher DAR leads to a greater concentration of the cytotoxic agent delivered to the tumor cell. | High DAR ADCs exhibit increased antitumor activity in tumor xenograft models compared to lower DAR counterparts. nih.gov |

| Minimal Antibody Modification | Achieves high DAR with fewer conjugation reactions on the antibody, preserving its structural integrity. creative-biolabs.com | Promotes conjugation efficiency and ADC homogeneity. creative-biolabs.com |

Strategies for Improving Conjugate Solubility and Minimizing Aggregation in ADC Constructs

The incorporation of hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG) chains, into the linker is a widely adopted strategy to counteract the hydrophobicity of the payload. openpr.comnih.gov The PEG component of a linker like Nh-bis(peg3-acid) hydrochloride salt acts as a "hydrophilicity reservoir," effectively shielding the hydrophobic drug. biochempeg.com This "stealth" protective layer improves the aqueous solubility of the entire ADC construct, thereby preventing aggregation and reducing non-specific hydrophobic interactions. creative-biolabs.com Research has demonstrated that rendering the ADC surface more hydrophilic through PEGylation leads to better-tolerated and more effective ADCs in mouse models. nih.gov

Impact of Hydrophilic Linkers on ADC Properties:

| Challenge | Strategy | Mechanism of Action |

| Payload Hydrophobicity | Incorporation of hydrophilic PEG chains into the linker structure. | The PEG chain forms a "hydration shell" around the ADC, increasing its water solubility. openpr.com |

| ADC Aggregation | Use of branched PEG architecture to mask the hydrophobic payload. | Reduces the likelihood of intermolecular hydrophobic interactions that lead to aggregation. creative-biolabs.com |

| Rapid Clearance | PEGylation of the linker. | The hydrophilic shield reduces non-specific clearance, prolonging the ADC's circulation half-life. openpr.comnih.gov |

Impact of Linker Structure on Payload Capacity and Stability in Research Models (non-clinical)

The linker's structure not only influences DAR and solubility but also has a profound impact on the ADC's stability and in vivo performance. frontiersin.org An ideal linker must be stable enough to remain intact in systemic circulation to prevent premature release of the payload, which could cause off-target toxicity. biochempeg.com

The use of branched PEG linkers has been shown to improve the pharmacokinetic profiles of ADCs. frontiersin.org By creating a protective, hydrophilic shield around the payload, these linkers reduce non-specific uptake by cells and can decrease the rate of clearance from the bloodstream. biochempeg.comnih.gov Non-clinical studies in rats have shown a strong correlation between ADC hydrophobicity and the rate of non-specific uptake and toxicology. nih.gov The introduction of a PEG chain into the linker resulted in slower non-specific uptake, lower peak payload concentrations in tissues, and substantially less hematologic toxicity. nih.gov

Furthermore, the configuration and length of the PEG component are critical. Studies comparing linear versus branched (pendant) PEG configurations have shown that the positioning of the PEG unit can be tuned to achieve ADCs with improved stability and pharmacokinetics. researchgate.net For instance, ADCs with pendant PEG chains have demonstrated slower clearance rates in mice. researchgate.net The length of the linker is also a crucial factor; a short branched linker may not be as advantageous as a longer one, as it could lead to steric hindrance that affects the rate of payload release by lysosomal enzymes once the ADC is internalized by the target cell. mdpi.com

Molecular Characterization and Analytical Methodologies for Peg Acid Conjugates

Spectroscopic Analysis for Structural Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of PEG-acid conjugates. acs.orgnih.govresearchgate.netnih.gov Specifically, ¹H NMR provides detailed information about the chemical environment of protons within the molecule, allowing for the confirmation of the expected structure and the assessment of conjugation efficiency. nih.govnih.gov

In the ¹H NMR spectrum of a PEGylated compound, the repeating ethylene (B1197577) glycol units typically exhibit a characteristic signal around 3.6 ppm. nih.gov The terminal groups of the PEG chains and the conjugated acid moieties will have distinct chemical shifts, which can be integrated to determine the degree of substitution and the molecular weight of the polymer. acs.orgnih.govnih.gov For instance, the methylene protons adjacent to an ester linkage resulting from conjugation may appear downfield, around 4.28 ppm. acs.orgnih.gov

It is important to note that ¹³C satellites, arising from the natural 1.1% abundance of ¹³C, can appear as small peaks flanking the main ¹H signals of the PEG backbone. researchgate.netnih.gov These satellite peaks can be used for a more accurate determination of the polymer's molecular weight, especially for larger PEG chains. researchgate.netnih.gov

Mass Spectrometry for Molecular Weight and Purity Assessment (e.g., ESI-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and assessing the purity of PEG-acid conjugates. enovatia.com Electrospray ionization mass spectrometry (ESI-MS) is a particularly well-suited technique for analyzing these molecules due to its soft ionization process, which minimizes fragmentation and allows for the observation of intact molecular ions. enovatia.com

The analysis of PEGylated compounds by MS can be challenging due to the inherent polydispersity of many PEG reagents, which results in a distribution of molecular weights. nih.govsciex.com This leads to a series of peaks in the mass spectrum, each differing by the mass of a single ethylene glycol unit (44 Da). ingenieria-analitica.com High-resolution mass spectrometry (HRMS) is often employed to accurately determine the elemental composition and confirm the identity of the conjugate. enovatia.com

To improve the quality of ESI-MS data for PEGylated molecules, charge-reducing agents, such as triethylamine (TEA), can be added post-column. ingenieria-analitica.com This simplifies the mass spectrum by reducing the number of charge states observed for each species, making the data easier to interpret.

Chromatographic Techniques for Purification and Analysis (e.g., High-Performance Liquid Chromatography)

High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the purification and analysis of PEG-acid conjugates. nih.gov Different HPLC modes can be employed to separate the desired conjugate from unreacted starting materials, byproducts, and PEG reagents of varying lengths.

Size-exclusion chromatography (SEC) separates molecules based on their hydrodynamic radius. This method is effective for removing unreacted, low-molecular-weight PEG from the larger PEGylated product.

Reversed-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their hydrophobicity. This technique is useful for separating PEGylated species with different degrees of substitution and for isolating positional isomers. The use of a non-polar stationary phase and a polar mobile phase allows for the retention and subsequent elution of compounds based on their hydrophobic character.

The choice of solvent system is critical for the successful chromatographic purification of PEG-containing compounds, which are often highly polar. reddit.com Gradients of solvents with increasing polarity, such as methanol or acetonitrile in water, are commonly used to achieve optimal separation. nih.govreddit.com

Advanced Crystallographic Studies for Related Poly(ethylene glycol)-Salt Structures

X-ray crystallography provides unparalleled insight into the three-dimensional structure of molecules in the solid state. While obtaining single crystals of a specific PEG-acid conjugate like Nh-bis(peg3-acid) hydrochloride salt suitable for X-ray diffraction can be challenging, studies on related PEG-salt structures offer valuable information about their conformational preferences and intermolecular interactions.

The crystallization of proteins is often facilitated by the use of polyethylene (B3416737) glycol as a precipitating agent, and numerous crystal structures of protein-PEG complexes have been determined. researchgate.netnih.govresearchgate.net These studies reveal how PEG chains can interact with charged residues on the protein surface. researchgate.net

Emerging Research Frontiers and Future Directions for Branched Peg Acid Derivatives

Development of Advanced Multifunctional Chemical Tools for Complex Biological Systems

Branched PEG-acid derivatives are instrumental in the development of sophisticated chemical tools designed to interact with and analyze complex biological systems. The presence of multiple carboxylic acid groups on a central core, as seen in Nh-bis(peg3-acid) hydrochloride salt, allows for the attachment of several different molecules, creating a single, multifunctional construct. mdpi.cominterchim.fr This approach is a significant advantage over linear PEGs, which typically offer only two points of attachment. jenkemusa.com

The utility of these branched linkers extends to the creation of high-loading drug delivery systems. By attaching multiple drug molecules to a single PEG scaffold, the therapeutic payload can be significantly increased compared to conjugates using linear linkers of a similar molecular weight. mdpi.com This strategy is being explored with potent anticancer drugs to enhance their efficacy and reduce systemic toxicity.

Table 1: Comparison of Linear vs. Branched PEG Linkers in Bioconjugation

| Feature | Linear PEG Derivatives | Branched PEG-Acid Derivatives |

| Reactive Sites | Typically two (one at each end) | Three or more |

| Drug Loading Capacity | Limited (usually 1-2 molecules) | High (multiple molecules) jenkemusa.commdpi.com |

| Functionality | Bifunctional (e.g., linking two entities) | Multifunctional (e.g., drug, targeting ligand, imaging agent) mdpi.cominterchim.fr |

| Steric Hindrance | Can be a factor in dense conjugation | Bulky structure can provide steric shielding jenkemusa.com |

| Applications | Standard protein PEGylation, drug delivery precisepeg.comaxispharm.com | High-payload drug conjugates, multifunctional probes, hydrogel formation jenkemusa.comjenkemusa.com |

Exploration in Molecular Recognition and Supramolecular Chemistry

The unique properties of branched PEG-acid derivatives are being explored in the fields of molecular recognition and supramolecular chemistry. Supramolecular chemistry involves creating complex assemblies from individual molecules held together by noncovalent bonds, such as host-guest interactions. pnas.org

In this context, PEG derivatives can be conjugated to host molecules, such as cucurbiturils or cyclodextrins. The PEG chains provide aqueous solubility and biocompatibility, while the host molecule's cavity can selectively bind to specific guest molecules, including drugs or protein residues. pnas.org This "supramolecular PEGylation" offers a noncovalent method to modify proteins, potentially reducing the risk of immunogenicity compared to permanent covalent attachment. pnas.org

Furthermore, branched PEG-acid linkers can be used to construct pH-sensitive supramolecular nanoparticles. For example, nanoparticles can be designed to be stable at neutral physiological pH but disassemble in the acidic environment of a tumor or within a cell's endosome. nih.gov This is achieved by incorporating acid-labile bonds or pH-responsive moieties into the linker structure. The carboxylic acid groups on derivatives like Nh-bis(peg3-acid) can be leveraged to create these pH-responsive systems, allowing for triggered drug release at the target site. nih.gov

Application in Novel Diagnostic Probes and Imaging Agents (non-clinical)

In the realm of non-clinical diagnostics, branched PEG-acid derivatives are proving essential for creating advanced imaging probes. The process of PEGylation is known to improve the pharmacokinetic properties of imaging agents, leading to longer circulation times and better target accumulation. nih.gov

Branched linkers offer the ability to attach multiple imaging labels to a single targeting molecule, thereby amplifying the signal and enhancing detection sensitivity. nih.gov They also provide a hydrophilic spacer that separates the imaging agent from the targeting moiety, minimizing potential interference with binding affinity. mdpi.com

Table 2: Examples of PEGylated Imaging Probes in Preclinical Research

| Probe Type | Imaging Modality | PEG Linker Role | Target Example | Reference |

| Fluoro-pegylated (FPEG) Benzothiazole | PET | Modulates lipophilicity for brain uptake | β-amyloid plaques | nih.govacs.org |

| Affibody-Conjugated Nanoparticles | Photoacoustic (PA) & Fluorescence | Provides biocompatibility and spacer | EGFR-expressing tumors | nih.gov |

| Peptide-Targeted Nanoprobes | MRI/PET | Enhances metabolic stability and solubility | Overexpressed tumor receptors | researchgate.net |

Strategies for Enhanced Chemical Stability and Biorthogonality in Reactive Linkers

A key focus of current research is to improve the chemical stability and introduce bioorthogonal reactivity into PEG linkers. The stability of the bond connecting the PEG linker to the biomolecule is critical for the conjugate's function. While some applications require cleavable linkers, many demand highly stable, non-cleavable bonds to ensure the conjugate remains intact until it reaches its target. precisepeg.comacs.org Research efforts are focused on optimizing linker chemistry to resist enzymatic degradation and hydrolysis under physiological conditions.

Simultaneously, there is a strong drive to incorporate bioorthogonal functional groups into branched PEG-acid structures. Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. nih.govwikipedia.org This allows for highly specific molecular labeling in complex biological environments, including live cells. axispharm.comnih.gov

Common bioorthogonal reactions used with PEG linkers include the copper-free "click chemistry" reaction, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov A branched PEG linker can be synthesized with, for example, two carboxylic acid terminals and one azide (B81097) or cyclooctyne group. The acid groups can be used to attach the linker to a protein or drug, while the bioorthogonal handle remains available for specific, in-vivo attachment of a second component, such as a fluorescent probe or a second drug. broadpharm.com This modular approach provides immense flexibility for constructing complex biological tools and tracking them in real-time. axispharm.comwikipedia.org

Q & A

Q. What are the key physicochemical properties of NH-bis(PEG3-acid) hydrochloride salt, and how do they influence its experimental applications?

this compound (CAS 1919044-99-7) has a molecular formula of C14H27NO8·HCl and a molecular weight of ~337.4 g/mol . Its PEG3 chains confer high hydrophilicity and biocompatibility, making it suitable for aqueous-phase reactions and biological systems. Key properties include:

- Solubility : Highly water-soluble due to PEG chains; optimize solubility by adjusting buffer pH (e.g., neutral to slightly alkaline conditions).

- Stability : Store at -20°C in dry, dark conditions to prevent hydrolysis of the acid groups or PEG chains .

- Reactivity : The terminal carboxylic acid groups enable conjugation with amines (e.g., via EDC/NHS coupling), while the PEG spacer minimizes steric hindrance .

Q. How can researchers validate the purity and batch-to-batch consistency of this compound for reproducible experiments?

- Analytical Methods :

- HPLC : Use reverse-phase chromatography with UV detection (λ = 220–280 nm) to assess purity (>95% recommended).

- Mass Spectrometry (MS) : Confirm molecular weight and detect impurities (e.g., incomplete PEGylation).

- Critical Parameters :

- Salt content : Variations in HCl counterion concentration (due to hygroscopicity) may affect pH-sensitive assays. Measure via titration or ion chromatography .

- Water content : Quantify via Karl Fischer titration to ensure consistency in solvent-based reactions .

Advanced Research Questions

Q. How can this compound be optimized for site-specific bioconjugation in drug delivery systems?

- Experimental Design :

- Step 1 : Activate carboxylic acid groups with EDC/NHS or DMT-MM to form stable amide bonds with lysine or cysteine residues on target proteins.

- Step 2 : Use stoichiometric control (e.g., 1:1 molar ratio of PEG3-acid to protein) to avoid over-conjugation, which may alter bioactivity.

- Step 3 : Purify conjugates via size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG .

- Troubleshooting :

- Low conjugation efficiency : Increase reaction time (4–24 hrs) or add organic co-solvents (e.g., DMSO) to enhance reagent solubility .

Q. What are the common sources of variability in bioassay results when using this compound as a linker, and how can they be mitigated?

- Data Contradiction Analysis :

- Source 1 : Batch-dependent impurities (e.g., residual PEG diols) may interfere with receptor binding. Mitigate by requesting peptide content analysis or additional QC from suppliers .

- Source 2 : pH sensitivity of the carboxylic acid groups may alter binding kinetics. Standardize buffer conditions (e.g., PBS pH 7.4) and pre-equilibrate reagents .

- Source 3 : PEG chain flexibility may cause steric shielding. Compare results with shorter/longer PEG variants (e.g., PEG2 or PEG4 analogs) .

Q. How can researchers address stability challenges of this compound in long-term storage or under physiological conditions?

- Methodological Solutions :

- Storage : Lyophilize the compound and store under inert gas (argon) to prevent oxidation .

- In vivo Stability : Incorporate protease inhibitors or use PEGylation strategies to reduce enzymatic degradation .

- Thermal Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.